3-[3,5-Bis(trifluoromethyl)phenyl]azetidine
Description
3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a 3,5-bis(trifluoromethyl)phenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) groups and the strained azetidine ring.
Key derivatives include N-methyl-substituted variants such as ANT-287, ANT-247, and ANT-238 (described in ), which exhibit distinct stereochemical and physicochemical properties. For example:
- ANT-287 (N-methyl-3-(2,4-bis(trifluoromethyl)phenyl)-3-(3,5-bis(trifluoromethyl)phenyl)methoxyazetidine oxalate) has a melting point of 161.2–163.6°C and a yellow solid morphology.
- ANT-247 (N-methyl-3-(3,5-bis(trifluoromethyl)phenyl)-3-phenylmethoxyazetidine hydrochloride) forms a pale-yellow solid with the same melting range as ANT-285.
- ANT-238 (N-methyl-3-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)methoxyazetidine oxalate) is a white solid melting at 157.3–160.0°C .
These derivatives highlight the role of substituents on the azetidine ring in modulating solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C11H9F6N |
|---|---|
Molecular Weight |
269.19 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H9F6N/c12-10(13,14)8-1-6(7-4-18-5-7)2-9(3-8)11(15,16)17/h1-3,7,18H,4-5H2 |
InChI Key |
NCBRQUMVOJCOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with azetidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures, typically around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or THF.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azetidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenyl Isocyanate
This compound (CAS 16588-74-2) shares the 3,5-bis(trifluoromethyl)phenyl moiety but replaces the azetidine ring with an isocyanate (-NCO) group. It is used to synthesize thioureas and zwitterionic salts . Unlike azetidine derivatives, it is highly reactive, participating in exothermic reactions with nucleophiles like amines and alcohols.
Squaramide Organocatalysts
describes a squaramide-based catalyst containing a 3,5-bis(trifluoromethyl)phenylamino group.
Biological Activity
3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is an organic compound notable for its unique azetidine ring structure and the presence of two trifluoromethyl substituents on the phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : CHFN
- Molecular Weight : Approximately 422.3 g/mol
- Structure : The trifluoromethyl groups enhance lipophilicity and influence the compound's solubility and distribution in biological systems.
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Neuroprotective Effects : Research indicates that derivatives of this compound can act as chiral building blocks in synthesizing neuroprotective agents. The azetidine ring can participate in nucleophilic substitutions, enhancing its reactivity towards biological targets.
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell growth. For example, a derivative was tested against pancreatic cancer cell lines (BxPC-3 and Panc-1) with IC values of 0.051 µM and 0.066 µM, respectively . This suggests a potent antiproliferative effect.
- Inhibition of 5α-Reductase : A related study found that caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide exhibited significant inhibition of steroid 5α-reductase type 1 (SRD5A1), with an IC of 1.44 µM, indicating potential therapeutic applications in conditions like androgenic alopecia .
Anticancer Activity
In vivo studies have demonstrated that compounds related to this compound can inhibit tumor growth through various mechanisms:
- Study on HepG2 Cells : A derivative was shown to inhibit liver cancer cell growth and induce apoptosis in a concentration-dependent manner, with effective doses ranging from 1 to 10.8 µM .
Antimicrobial Properties
The presence of trifluoromethyl groups has been linked to enhanced antimicrobial activity against drug-resistant bacteria:
- Inhibition of MRSA : Compounds containing the trifluoromethyl phenyl moiety were reported to have minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against Staphylococcus aureus biofilms .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(4-(Trifluoromethyl)phenyl)azetidine | Azetidine | Different substitution pattern on phenyl ring |
| N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine | Azetidine with thiophene | Contains a thiophene moiety enhancing reactivity |
| N-[3,5-bis(trifluoromethyl)phenyl]-1-cyclopropanesulfonylazetidine | Azetidine with sulfonyl | Sulfonyl group alters solubility and reactivity |
Q & A
Q. What are the key structural and electronic properties of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine that influence its reactivity?
The compound’s reactivity is governed by the electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring and the strained azetidine (four-membered) ring. The -CF₃ substituents induce strong inductive effects, reducing electron density at the phenyl ring and directing electrophilic substitution reactions to specific positions . The azetidine ring’s strain (bond angles ~90°) enhances its susceptibility to ring-opening reactions under acidic or nucleophilic conditions. Key properties include:
- Molecular weight : 286.17 g/mol (based on analogous hydrocinnamic acid derivatives) .
- Electronic effects : The -CF₃ groups lower the HOMO energy of the aromatic system, making it less reactive toward electrophiles but stabilizing intermediates in cross-coupling reactions .
Methodological Insight : Use density functional theory (DFT) to calculate frontier molecular orbitals and predict reactive sites. Pair computational results with experimental spectroscopic validation (e.g., NMR, IR) .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Synthesis typically involves:
Buchwald-Hartwig coupling : Reacting 3,5-bis(trifluoromethyl)phenylboronic acid with azetidine precursors (e.g., azetidine-3-triflate) using palladium catalysts .
Ring-closing strategies : Cyclization of β-amino alcohols or halides under basic conditions .
Purification : Flash chromatography with hexane/ethyl acetate gradients or recrystallization in non-polar solvents to isolate the product .
Critical Consideration : Optimize reaction temperature and catalyst loading to minimize azetidine ring degradation. Monitor by TLC or HPLC .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways and optimizing synthesis conditions?
The ICReDD framework ( ) integrates quantum chemical calculations and experimental data to streamline reaction design. For example:
- Reaction path searches : Use Gaussian or ORCA software to model transition states and identify low-energy pathways for azetidine ring formation .
- Solvent effects : Predict optimal solvents (e.g., DMF or THF) using COSMO-RS simulations to stabilize intermediates .
Case Study : A hybrid computational-experimental approach reduced optimization time for analogous CF₃-substituted compounds by 40% .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) can arise from solvent effects or conformational flexibility. Mitigation strategies include:
Multi-technique validation : Compare NMR, X-ray crystallography, and mass spectrometry data .
Dynamic simulations : Perform molecular dynamics (MD) to account for solvent interactions .
Reference compounds : Use structurally similar molecules (e.g., 3,5-bis(trifluoromethyl)benzylamine) as benchmarks .
Example : Adjusting DFT functionals (e.g., B3LYP vs. M06-2X) improved agreement between calculated and observed NMR shifts in related compounds .
Q. How do steric and electronic effects of -CF₃ groups influence catalytic coupling reactions?
The bulky -CF₃ groups can hinder catalyst access, requiring tailored ligands (e.g., Josiphos or Xantphos) to enhance steric tolerance. Electronic effects also modulate oxidative addition rates in palladium-catalyzed reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
